Methyl 3-cyano-4-isopropoxybenzoate
Overview
Description
Methyl 3-cyano-4-isopropoxybenzoate is an organic compound with the molecular formula C12H13NO3. It is a benzoate ester derivative, characterized by the presence of a cyano group and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-cyano-4-isopropoxybenzoate typically involves a multi-step synthetic route. One common method starts with methyl p-hydroxybenzoate, which undergoes a series of reactions to introduce the cyano and isopropoxy groups. The steps are as follows :
Preparation of 3-aldehyde-4-methyl hydroxybenzoate: Methyl p-hydroxybenzoate is reacted with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane under oil bath heating at 60°C. The reaction mixture is then cooled, and the product is extracted and purified.
Formation of 3-cyano-4-methyl hydroxybenzoate: The aldehyde intermediate is further reacted to introduce the cyano group, typically using a cyanation reagent.
Synthesis of this compound:
Industrial Production Methods
Industrial production methods for this compound aim to optimize yield and minimize the use of toxic reagents. One such method avoids the use of highly toxic cuprous cyanide, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Methyl 3-cyano-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-cyano-4-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyano-4-propoxybenzoate
- Methyl 3-cyano-4-butoxybenzoate
- Methyl 3-cyano-4-ethoxybenzoate
Uniqueness
Methyl 3-cyano-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets compared to other similar compounds. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior .
Properties
IUPAC Name |
methyl 3-cyano-4-propan-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKRKGFHNZXWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620771 | |
Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-11-9 | |
Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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